molecular formula C15H15N5O2 B2753613 (4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1421483-65-9

(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No. B2753613
CAS RN: 1421483-65-9
M. Wt: 297.318
InChI Key: WNKOAMQKOMFVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives was synthesized . The starting materials for these syntheses were previously prepared N-substituted thienopyrrolecarboxylate esters, which were converted by alkaline hydrolysis to acids that were needed for the amidation reactions .

Scientific Research Applications

Antiviral Activity

Compounds containing five-membered heteroaryl amines, which are structurally similar to our compound of interest, have shown strong antiviral activity against the Newcastle disease virus . This suggests that our compound could potentially be used in the development of new antiviral therapeutics.

Inhibition of KDM1A and LSD1 Demethylases

Thienopyrrole derivatives, which are structurally similar to our compound, have been found to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This suggests that our compound could potentially be used in the development of new anticancer therapies.

Synthesis of N-Substituted Derivatives

The compound can be used in reactions with methyl iodide, benzyl chloride, or acetic anhydride to produce N-substituted products . These products could have various applications in chemical synthesis and pharmaceutical research.

Synthesis of Substituted Benzo[b]Furan

The compound can react with dimethyl butynedioate to produce substituted benzo[b]furan . Benzo[b]furans are important structures in medicinal chemistry and have various biological activities.

Potential Use in Materials Science

While the furopyrroles are known for their pharmacological activity, thiazolothiazoles, which are structurally similar to our compound, have become of interest to materials science . This suggests that our compound could potentially be used in the development of new materials.

Synthesis of Heteropentalenes

The compound can be used in the synthesis of heteropentalenes, which are structures containing two heteroatoms in the entire structure, one each per core . Heteropentalenes have various applications in chemical synthesis and pharmaceutical research.

properties

IUPAC Name

4H-furo[3,2-b]pyrrol-5-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c21-14(12-10-13-11(18-12)2-9-22-13)19-5-7-20(8-6-19)15-16-3-1-4-17-15/h1-4,9-10,18H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKOAMQKOMFVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(N3)C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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